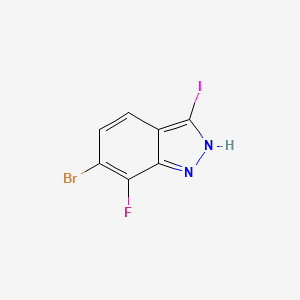

6-Bromo-7-fluoro-3-iodo-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-7-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2 . It has a molecular weight of 340.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-Bromo-7-fluoro-3-iodo-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Bromo-7-fluoro-3-iodo-1H-indazole is defined by its IUPAC name and InChI code: 6-bromo-5-fluoro-3-iodo-1H-indazole and 1S/C7H3BrFIN2/c8-4-2-6-3 (1-5 (4)9)7 (10)12-11-6/h1-2H, (H,11,12) respectively .Physical And Chemical Properties Analysis

6-Bromo-7-fluoro-3-iodo-1H-indazole has a predicted boiling point of 372.8±37.0 °C and a predicted density of 2.33±0.1 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be -2.08±0.50 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Indazole derivatives, including 6-Bromo-7-fluoro-3-iodo-1H-indazole, have shown promising results in the field of cancer research . For instance, a series of indazole derivatives were designed and synthesized, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

Anti-HIV Activity

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors . This suggests that 6-Bromo-7-fluoro-3-iodo-1H-indazole could potentially be used in the development of new anti-HIV drugs.

Anti-Inflammatory Activity

Indazole derivatives have been found to have anti-inflammatory properties . This indicates that 6-Bromo-7-fluoro-3-iodo-1H-indazole could be used in the development of new anti-inflammatory drugs.

Antidepressant Activity

Indazole derivatives have been used in the development of antidepressant drugs . This suggests that 6-Bromo-7-fluoro-3-iodo-1H-indazole could potentially be used in the development of new antidepressant drugs.

Antimicrobial Activity

Indazole derivatives have been found to have antimicrobial properties . This indicates that 6-Bromo-7-fluoro-3-iodo-1H-indazole could be used in the development of new antimicrobial drugs.

Contraceptive Activity

Indazole derivatives have been used in the development of contraceptive drugs . This suggests that 6-Bromo-7-fluoro-3-iodo-1H-indazole could potentially be used in the development of new contraceptive drugs.

Serotonin Receptor Antagonists

Indazole derivatives have been used in the development of serotonin receptor antagonists . This suggests that 6-Bromo-7-fluoro-3-iodo-1H-indazole could potentially be used in the development of new serotonin receptor antagonists.

Aldol Reductase Inhibitors

Indazole derivatives have been used in the development of aldol reductase inhibitors . This suggests that 6-Bromo-7-fluoro-3-iodo-1H-indazole could potentially be used in the development of new aldol reductase inhibitors.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that indazole derivatives, which this compound is a part of, have been investigated for their potential in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s suggested that the cyclization process in the synthesis of indazole derivatives is greatly affected by the hydrogen bond . This could imply that the compound interacts with its targets through hydrogen bonding, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives , it’s plausible that multiple pathways could be affected.

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

6-bromo-7-fluoro-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSETPUGJKEIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC(=C21)I)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluoro-3-iodo-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)

![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)